molecular formula C19H24N4O3 B2368993 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 1705375-42-3

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

Cat. No.: B2368993
CAS No.: 1705375-42-3
M. Wt: 356.426
InChI Key: SGLHEUSOGKJJSE-UHFFFAOYSA-N
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Description

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.426. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A significant portion of the research involves the synthesis of novel bioactive heterocycles, such as oxadiazoles and piperidines, and their structural characterization through methods like X-ray diffraction, NMR, and Hirshfeld surface analysis. These studies provide insights into the molecular conformations and intermolecular interactions that contribute to the stability and bioactivity of these compounds (Benaka Prasad et al., 2018).

Antimicrobial and Anticancer Activities

Research into the antimicrobial and anticancer potentials of these compounds reveals their capability to inhibit the growth of various bacterial and fungal strains, as well as their antiproliferative effects against cancer cell lines. The synthesis of derivatives, such as those incorporating oxadiazole and pyridine moieties, has shown variable and modest activity, indicating the importance of structural modification in enhancing biological activity (Patel et al., 2011).

Bioactivation Pathways

Explorations into the bioactivation pathways of isoxazole rings have uncovered novel mechanisms of ring-opening, leading to the formation of cyanoacrolein derivatives and glutathione adducts. These studies highlight the metabolic transformations these compounds undergo and their implications for drug design and therapeutic applications (Yu et al., 2011).

Molecular Docking and Pharmacological Evaluation

Molecular docking studies and pharmacological evaluations aim to understand the interaction of these compounds with biological targets, such as enzymes and receptors. These investigations assist in identifying the key structural features responsible for biological activity and potential therapeutic applications (Khalid et al., 2016).

Properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c24-19(17-14-5-1-2-6-15(14)25-21-17)23-9-3-4-12(11-23)10-16-20-18(22-26-16)13-7-8-13/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLHEUSOGKJJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.